molecular formula C24H19ClN4OS2 B2661830 3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-99-7

3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2661830
CAS No.: 847402-99-7
M. Wt: 479.01
InChI Key: OUPMIVUMWNBJIJ-UHFFFAOYSA-N
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Description

3-((5-((2-Chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a 1,2,4-triazole core linked to a benzothiazol-2-one moiety, both of which are privileged scaffolds known for their diverse biological activities. Heterocyclic compounds containing nitrogen and sulfur atoms, such as this one, are extensively investigated for their potential to interact with various biological targets . The 1,2,4-triazole ring system is a common feature in compounds studied for a range of pharmacological properties. The strategic substitution on the triazole core, including a 2-chlorobenzylthio group and an o-tolyl group, is typical in the design of molecules for structure-activity relationship (SAR) studies. The benzothiazole unit is another well-researched heterocycle, often associated with bioactive molecules. As a hybrid molecule, this compound serves as a valuable chemical tool for researchers in drug discovery, particularly in the synthesis and screening of new chemical entities for potential bioactivity. This product is intended for chemical or biological research in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS2/c1-16-8-2-5-11-19(16)29-22(14-28-20-12-6-7-13-21(20)32-24(28)30)26-27-23(29)31-15-17-9-3-4-10-18(17)25/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPMIVUMWNBJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=CC=CC=C3Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions One common approach starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide The benzo[d]thiazol-2(3H)-one moiety is then introduced via a condensation reaction with o-aminothiophenol

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts to reduce reaction times and improve selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzo[d]thiazol-2(3H)-one moiety, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or benzo[d]thiazol-2(3H)-one rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. In vitro tests indicated that the compound shows moderate to good inhibitory activity, which suggests its potential as an anti-tubercular agent .

Antifungal Properties

Triazole derivatives are well-documented for their antifungal activity. The compound's structure allows it to interact with fungal cell membranes, potentially inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism has been explored in several studies focusing on drug-resistant fungal strains.

Anti-inflammatory Effects

The benzothiazole component of the compound has been associated with anti-inflammatory properties. Research indicates that similar compounds can inhibit cyclooxygenase enzymes, which play a significant role in inflammation pathways. This property could be beneficial in developing treatments for chronic inflammatory diseases .

Pesticidal Activity

The compound's triazole structure is known for its effectiveness as a fungicide. Preliminary studies suggest that it may be effective against plant pathogens, making it a candidate for agricultural fungicides. Its application could help manage crop diseases caused by fungal infections, thereby improving agricultural productivity.

Herbicidal Properties

There is emerging interest in the herbicidal potential of triazole derivatives. The specific compound may inhibit certain metabolic pathways in plants, leading to selective herbicidal effects. Research is ongoing to explore its effectiveness against common agricultural weeds.

Case Study 1: Antimycobacterial Activity

A study conducted on various triazole derivatives, including our compound, evaluated their effectiveness against Mycobacterium tuberculosis. The results indicated that modifications in the side chains significantly influenced their potency. The tested compound showed promising results with an IC50 value comparable to standard anti-tubercular drugs .

Case Study 2: Agricultural Application

In field trials assessing the efficacy of new fungicides, the compound was tested against Fusarium species affecting wheat crops. Results showed a significant reduction in disease incidence compared to untreated controls, highlighting its potential as an agricultural fungicide .

Mechanism of Action

The mechanism of action of 3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Oxadiazole Derivatives

Compounds such as 3-[(5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (4g) () replace the triazole core with a 1,3,4-oxadiazole. Key differences include:

  • Electronic Properties : Oxadiazoles are more electron-deficient than triazoles, altering reactivity and binding interactions.
  • Biological Activity : Oxadiazole derivatives in exhibit antifungal effects, but the triazole-based target compound may offer enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
  • Physical Properties : The target compound’s melting point (unreported in evidence) is expected to differ from oxadiazole analogues (e.g., 4g: 162–163°C) due to steric and electronic effects of the 2-chlorobenzylthio group .

Triazole Derivatives with Varied Substituents

  • Compound 6r: 2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]-thiazole () shares the triazole-benzothiazole scaffold but substitutes the 4-position with 4-methoxyphenyl (vs. o-tolyl in the target). Lipophilicity: The 2-chlorobenzylthio group (logP ≈ 3.5) increases lipophilicity relative to 4-methoxyphenyl (logP ≈ 2.8), enhancing membrane permeability .

Functional Group Modifications

Thioether vs. Ether Linkages

  • Compound 6n : 2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)oxy)methyl)benzo[d]thiazole () uses an oxygen linker instead of sulfur.
    • Stability : Thioether linkages (as in the target compound) are more resistant to hydrolysis than ethers, improving pharmacokinetic profiles .

Mercapto Precursors

  • Compound 16 : 3-((5-mercapto-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one () is a synthetic precursor to the target compound.
    • Reactivity : The free thiol group in 16 allows further functionalization (e.g., alkylation to introduce the 2-chlorobenzylthio group) but is less stable under oxidative conditions .

Biological Activity

The compound 3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS Number: 847402-99-7) is a complex organic molecule that incorporates a triazole and thiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and other therapeutic properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H19ClN4OS2C_{24}H_{19}ClN_{4}OS_{2}, with a molecular weight of approximately 479.0 g/mol. The structure features a triazole ring linked to a benzothiazole moiety, which contributes to its biological activity.

Structural Representation

3 5 2 chlorobenzyl thio 4 o tolyl 4H 1 2 4 triazol 3 yl methyl benzo d thiazol 2 3H one\text{3 5 2 chlorobenzyl thio 4 o tolyl 4H 1 2 4 triazol 3 yl methyl benzo d thiazol 2 3H one}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole rings. For instance, triazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival.
  • Case Studies : In vitro studies demonstrated that similar compounds exhibited IC50 values in the low micromolar range against breast (MCF7), liver (HEPG2), and colon (SW1116) cancer cell lines .

Antimicrobial Activity

The presence of sulfur-containing groups in the structure suggests potential antimicrobial properties.

  • Antibacterial Studies : Compounds similar to this one have shown promising antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like chloramphenicol .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Other Biological Activities

Research has also indicated that triazole derivatives can possess anti-inflammatory and antifungal properties:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Fungal Inhibition : Triazole-containing compounds are well-known for their antifungal activities, particularly against Candida species.

Research Findings Summary

Activity TypeDetailsReference
AnticancerExhibited IC50 values as low as 1.18 µM against multiple cancer cell lines
AntimicrobialEffective against S. aureus and E. coli, outperforming chloramphenicol
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines
AntifungalKnown efficacy against various fungal pathogens

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing 1,2,4-triazole derivatives like the target compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with hydrazide or thiosemicarbazide intermediates. For example:

Cyclization of thiosemicarbazides : Reacting 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under reflux forms a thiosemicarbazide intermediate, which undergoes intramolecular cyclization to yield the 1,2,4-triazole core .

Functionalization via nucleophilic substitution : Chloroacetyl chloride can react with aminothiazole derivatives in dioxane with triethylamine as a base to introduce thioether or alkyl chains .

Salt formation : Salts derived from 1,2,4-triazole-based acids (e.g., 2-(5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids) enhance pharmacological activity .

  • Key Reagents : Chloroacetyl chloride, triethylamine, NaBH₄ (for reductions), and PEG-400 (as a green solvent in heterogenous catalysis) .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the triazole and benzothiazolone moieties. For example, aromatic protons in the o-tolyl group appear as a multiplet at δ 7.2–7.5 ppm, while the methylene bridge (CH₂) resonates near δ 4.2–4.5 ppm .

Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzothiazolone and triazole groups .

Elemental Analysis : Validate C, H, N, and S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can the antiproliferative activity of this compound be optimized against cancer cell lines?

  • Methodological Answer :

Structure-Activity Relationship (SAR) Studies : Modify substituents on the triazole (e.g., replacing o-tolyl with 3-bromophenyl or 4-nitrophenyl) to enhance interactions with biological targets. For example, 4-amino-5-(o-tolylthio)-4H-1,2,4-triazole derivatives showed IC₅₀ values of 2.96–3.44 μM against A549 lung cancer cells .

Bioisosteric Replacement : Substitute the benzothiazolone moiety with quinazolinone or oxadiazole to improve metabolic stability .

In Silico Docking : Use molecular docking to predict binding affinity for kinases (e.g., EGFR or VEGFR) and prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for 1,2,4-triazole derivatives?

  • Methodological Answer :

Standardized Assay Conditions : Use consistent MIC (Minimum Inhibitory Concentration) protocols, such as broth microdilution (CLSI guidelines), to minimize variability .

Control for Substituent Effects : Compare analogues with systematic variations (e.g., 4-fluorobenzyl vs. 2-chlorobenzyl thioethers) to isolate structural contributors to activity .

Mechanistic Studies : Probe membrane disruption (via fluorescence assays) or enzyme inhibition (e.g., dihydrofolate reductase assays) to clarify modes of action .

Q. How does solvent polarity influence the thiol-thione tautomeric equilibrium in 1,2,4-triazole derivatives?

  • Methodological Answer :

Spectroscopic Monitoring : Use UV-Vis or ¹H NMR in solvents of varying polarity (e.g., DMSO vs. hexane) to track tautomeric shifts. Polar solvents stabilize the thione form via hydrogen bonding .

Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers. For example, the thione form is favored by 2–3 kcal/mol in aqueous environments .

Impact on Reactivity : The thiol form reacts faster in alkylation reactions (e.g., with chloroacetamide), while the thione form dominates in oxidation to sulfoxides .

Methodological Recommendations

  • Synthetic Optimization : Use PEG-400 as a recyclable solvent with Bleaching Earth Clay (pH 12.5) for eco-friendly heterogenous catalysis in thioether bond formation .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
  • Contradiction Resolution : Replicate conflicting studies using identical reagents (e.g., same batch of NaBH₄ for reductions) to isolate batch-dependent variability .

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